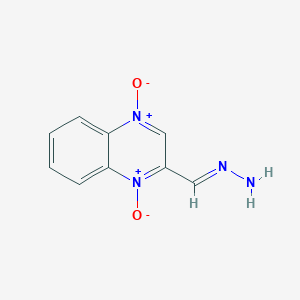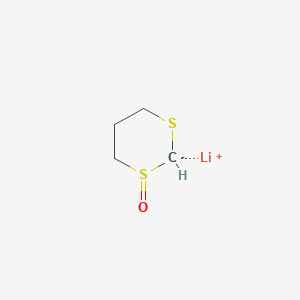
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is a lithiated derivative of 1,3-dithiane, a sulfur-containing heterocycle. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a masked acyl anion equivalent, making it a valuable intermediate in various synthetic pathways .
准备方法
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
化学反应分析
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
科学研究应用
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
作用机制
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
相似化合物的比较
Similar Compounds
1,3-Dithiane: The parent compound, used as a protective group for carbonyl compounds.
1,3-Dithiolane: Similar in structure but contains a five-membered ring.
2-Lithio-1,3-dithiane: Another lithiated derivative used in organic synthesis.
Uniqueness
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is unique due to its ability to act as a masked acyl anion equivalent, making it highly valuable in the formation of carbon-carbon bonds in complex organic molecules .
属性
CAS 编号 |
60349-88-4 |
|---|---|
分子式 |
C4H7LiOS2 |
分子量 |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
InChI 键 |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CS[CH-]S(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

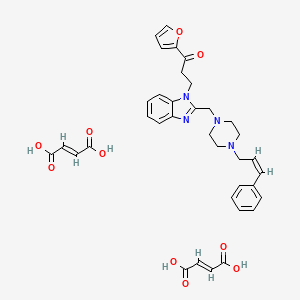
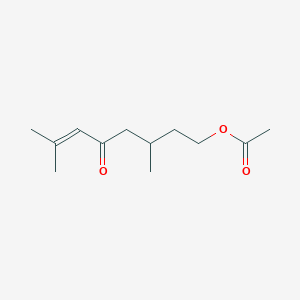
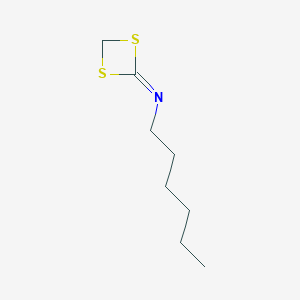
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
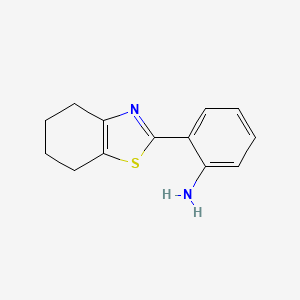
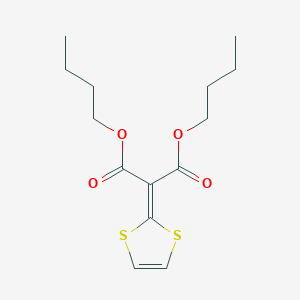

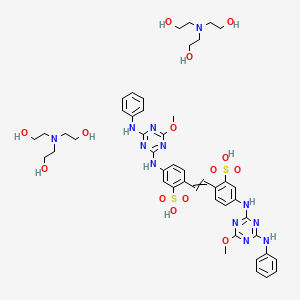
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
